Emetine dihydrochloride

Beschreibung

Historical Context of Scientific Investigations

Emetine (B1671215) is a natural alkaloid originally extracted from the root of Psychotria ipecacuanha (also known as Carapichea ipecacuanha or Ipecac root). wikipedia.orgnih.govnih.gov Its initial use in medicine dates back centuries, primarily as an emetic and for the treatment of amoebic dysentery. wikipedia.orgnih.govnih.gov The early scientific investigations into emetine were largely driven by its pronounced physiological effects. François Magendie, a 19th-century French physiologist, was among the early researchers to study the mechanism of action of emetine. wikipedia.org Initially, the extract from the ipecac root was thought to contain only emetine, but was later found to be a mixture of several alkaloids, including cephaeline (B23452) and psychotrine. wikipedia.org

The anti-cancer potential of emetine was first reported in 1918, though these initial findings were met with skepticism. nih.gov Subsequent reports in the following year, however, noted remission in various malignancies in patients treated with emetine. nih.gov In the 1970s, the National Cancer Institute (NCI) sponsored several clinical trials to evaluate its anti-tumor activity. nih.govauajournals.org While these trials showed modest efficacy, the investigation into its anticancer properties has continued, with modern research focusing on its mechanisms of action at the cellular level. nih.govnih.gov

Role as a Pharmacological and Cell Biological Research Tool

Emetine dihydrochloride (B599025) has become an invaluable tool in pharmacology and cell biology due to its specific and potent inhibitory effects on fundamental cellular processes. researchgate.netbenthamopen.comchemimpex.com Its primary and most well-characterized mechanism of action is the irreversible inhibition of protein synthesis in eukaryotic cells. wikipedia.orgresearchgate.netbenthamopen.commdpi.comnih.gov

Inhibition of Protein Synthesis: Emetine exerts its effect by binding to the 40S subunit of the ribosome. wikipedia.orgncats.ioiiarjournals.org More specifically, cryo-electron microscopy studies have revealed that emetine binds to the E-site (exit site) of the ribosomal small subunit. nih.gov This binding action obstructs the movement of the ribosome along the messenger RNA (mRNA), thereby preventing the translocation step of protein synthesis and halting polypeptide chain elongation. researchgate.netnih.gov This potent and specific inhibition has made emetine a standard laboratory reagent for studying protein degradation, as it allows researchers to block new protein synthesis and observe the turnover of existing proteins. wikipedia.org

Research Applications:

Antiviral Research: Emetine has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), influenza, Ebola, Zika, and HIV-1. nih.govclinicaltrials.govtocris.comhellobio.com Its antiviral mechanism is often linked to the inhibition of viral protein synthesis or viral entry. mdpi.comnih.gov For instance, in studies with SARS-CoV-2, emetine was found to disrupt the binding of the viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E). nih.gov Research has also shown synergistic antiviral effects when emetine is combined with other antiviral drugs like remdesivir (B604916) against SARS-CoV-2. mdpi.comtocris.com

Cancer Research: The ability of emetine to inhibit protein synthesis and induce apoptosis (programmed cell death) makes it a subject of intense investigation in oncology. nih.govspandidos-publications.comspandidos-publications.com Research has shown its efficacy against various cancer cell lines, including those from leukemia, lung cancer, breast cancer, and bladder cancer. auajournals.orgnih.gov Emetine's anticancer effects are multifaceted, involving the inhibition of key signaling pathways like Wnt/β-catenin and the downregulation of anti-apoptotic proteins such as Mcl-1. spandidos-publications.comspandidos-publications.commdpi.com It has also been shown to inhibit hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor progression. oncotarget.comabcam.com

Cell Biology Research: In cell biology, emetine is used to dissect various cellular processes. For example, it has been used to study the regulation of the cell cycle, as it can inhibit DNA replication, seemingly as a downstream effect of blocking the synthesis of proteins required for this process. researchgate.netbenthamopen.comnih.gov It is also employed in studies of apoptosis to understand the roles of short-lived pro- and anti-apoptotic proteins. spandidos-publications.comspandidos-publications.com Furthermore, its ability to inhibit protein synthesis has been utilized in research on cellular stress responses and the formation of stress granules. sigmaaldrich.comsigmaaldrich.com

Table 1: Research Applications of Emetine Dihydrochloride

| Research Area | Key Findings |

|---|---|

| Antiviral | Inhibits replication of various RNA and DNA viruses including SARS-CoV-2, Ebola, and Zika. nih.govclinicaltrials.govtocris.comhellobio.com Mechanism involves blocking viral protein synthesis and entry. mdpi.comnih.gov |

| Anticancer | Induces apoptosis and inhibits proliferation in numerous cancer cell lines. nih.govspandidos-publications.comspandidos-publications.com Targets signaling pathways like Wnt/β-catenin and inhibits HIF-1α. spandidos-publications.commdpi.comoncotarget.comabcam.com |

| Cell Biology | Used as a tool to inhibit protein synthesis for studying protein degradation, cell cycle, and apoptosis. wikipedia.orgnih.govspandidos-publications.comspandidos-publications.com |

Table 2: Investigated Mechanisms of Action of this compound in Research

| Mechanism | Target/Pathway | Effect |

|---|---|---|

| Protein Synthesis Inhibition | 40S ribosomal subunit (E-site) | Irreversibly blocks ribosome translocation. wikipedia.orgresearchgate.netnih.gov |

| Apoptosis Induction | Bcl-2 family proteins, Caspases | Downregulates anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) and upregulates pro-apoptotic factors. spandidos-publications.comspandidos-publications.com |

| Signal Transduction Inhibition | Wnt/β-catenin, HIF-1α | Suppresses key signaling pathways involved in cancer progression. spandidos-publications.commdpi.comoncotarget.comabcam.com |

| Antiviral Action | Viral protein synthesis, eIF4E | Inhibits viral replication and may block viral entry. mdpi.comnih.gov |

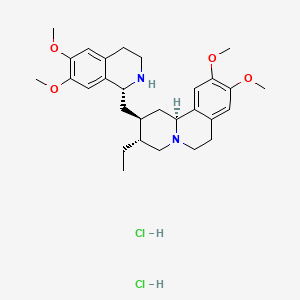

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24+,25-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROGBPMEKVAPEH-GXGBFOEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4.2ClH, C29H42Cl2N2O4 | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

483-18-1 (Parent) | |

| Record name | Emetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020558 | |

| Record name | Emetine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of needles after drying at 221 °F. Turns yellow on exposure to light or heat. An injectable form of emetine, an anti amebic. Emetine is the active ingredient of ipecac. (EPA, 1998) | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

316-42-7, 83029-37-2 | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Emetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzo(a)quinolizine, 1,4,6,7,11b-pentahydro-9,10-dimethoxy-3-ethyl-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-, dihydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083029372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-, hydrochloride (1:2), (2S,3R,11bS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Emetine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U52OG12P96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

455 to 491 °F decomposes (EPA, 1998) | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular Mechanisms of Action

Eukaryotic Ribosomal Protein Synthesis Inhibition

Emetine (B1671215) dihydrochloride's most well-characterized activity is the potent and often irreversible blockage of protein synthesis in eukaryotic cells. This inhibition is achieved through a series of precise interactions with the ribosome, the cell's protein-manufacturing organelle.

Binding to the 40S Ribosomal Subunit

The initial and critical step in emetine's inhibitory action is its binding to the small ribosomal subunit, specifically the 40S subunit in eukaryotes. Cryo-electron microscopy studies have revealed that emetine interacts with the E-site (exit site) of the 40S subunit. nih.govbiorxiv.org This binding is considered irreversible and is a key determinant of its potent biological activity. sigmaaldrich.comnih.gov The specificity for the 40S subunit explains its selective action on eukaryotic rather than prokaryotic ribosomes. rug.nl Resistance to emetine has been linked to mutations in the ribosomal protein S14 (uS11), further pinpointing its site of action on the small ribosomal subunit. rug.nl

Inhibition of Aminoacyl-tRNA Transfer Reaction

Following its binding to the 40S subunit, emetine dihydrochloride (B599025) interferes with a crucial step in the elongation phase of protein synthesis: the aminoacyl-tRNA transfer reaction. nih.gov By occupying the E-site, emetine effectively prevents the binding of incoming aminoacyl-tRNA to the A-site (aminoacyl site) of the ribosome. This steric hindrance blocks the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis.

Impact on Ribosome Translocation and Polyribosome Dynamics

Emetine's interaction with the ribosome also has a profound effect on the movement of the ribosome along the messenger RNA (mRNA) template, a process known as translocation. By binding to the 40S subunit's E-site, emetine prevents the necessary conformational changes required for the ribosome to move to the next codon on the mRNA. nih.govbiorxiv.org This blockage of translocation leads to the "freezing" of ribosomes on the mRNA, resulting in the stabilization and accumulation of polyribosomes (multiple ribosomes translating the same mRNA). nih.govresearchgate.netnih.govnih.gov This effect is in contrast to other protein synthesis inhibitors like puromycin, which cause the breakdown of polyribosomes. researchgate.netnih.gov The stabilization of polyribosomes by emetine has been observed to inhibit the assembly of stress granules, which are cellular aggregates of untranslated mRNAs that form in response to stress. researchgate.net

| Feature | Effect of Emetine Dihydrochloride |

| Ribosome Translocation | Inhibited |

| Polyribosome State | Stabilized and accumulated |

| Stress Granule Assembly | Inhibited |

Selective Mitochondrial Protein Synthesis Inhibition

In addition to its primary target of cytoplasmic ribosomes, this compound also demonstrates inhibitory effects on mitochondrial protein synthesis. researchgate.netjohnshopkins.edunih.gov Mitochondria possess their own ribosomes, which are responsible for synthesizing key proteins of the electron transport chain. Emetine has been shown to inhibit this process. nih.gov However, studies have also indicated that mitochondrial protein synthesis exhibits a degree of resistance to emetine, particularly at concentrations that completely suppress cytoplasmic protein synthesis. uiowa.edu This suggests a selective, though not absolute, inhibitory action on mitochondrial ribosomes.

Reversibility of Protein Synthesis Inhibition in Specific Cell Types

While often described as an irreversible inhibitor, the effects of emetine on protein synthesis can be partially reversible under certain conditions. nih.gov In studies using Chinese hamster ovary (CHO) cells, the inhibition of protein synthesis was found to be partially reversible over a specific, narrow concentration range. nih.gov This suggests that in some cell types and at particular concentrations, the binding of emetine to the ribosome may not be permanently fixed, allowing for a potential restoration of protein synthesis upon removal of the compound.

Interference with Nucleic Acid Synthesis and Function

Beyond its well-documented role as a protein synthesis inhibitor, this compound also interferes with the synthesis and function of nucleic acids, namely DNA and RNA. researchgate.netjohnshopkins.edu It has been identified as an RNA polymerase inhibitor, which can impede the transcription of DNA into RNA. tocris.com This action contributes to its broad biological effects, including its antiviral properties.

Recent research suggests that the observed blockage of DNA replication by emetine is an indirect consequence of its potent inhibition of protein biosynthesis. nih.gov Ongoing protein synthesis is essential for DNA replication, and by halting the production of necessary proteins, emetine indirectly brings DNA synthesis to a standstill. nih.gov This is distinct from a direct interaction with the DNA replication machinery itself. Furthermore, at concentrations that inhibit protein synthesis, emetine has been shown to stimulate the rate of transfer RNA (tRNA) synthesis. nih.gov

| Nucleic Acid Process | Effect of this compound |

| RNA Polymerase Activity | Inhibited |

| DNA Replication | Indirectly inhibited (via protein synthesis inhibition) |

| Transfer RNA (tRNA) Synthesis | Stimulated at certain concentrations |

Inhibition of DNA Synthesis and Replication (Early S Phase)

Emetine is recognized as an inhibitor of DNA replication, specifically acting during the early S phase of the cell cycle. sigmaaldrich.comagscientific.comabcam.com This inhibitory action has been observed across various studies. For instance, in one study, a single administration of emetine to mice resulted in a 90% reduction in DNA synthesis within thymic cells. benthamopen.com

However, further mechanistic studies suggest that this effect on DNA replication is not a direct action but rather a secondary consequence of emetine's primary role as a protein synthesis inhibitor. nih.gov Ongoing protein synthesis is crucial for the proper replication of DNA. Research indicates that the acute blockage of protein synthesis by emetine temporally precedes its effects on DNA replication, supporting the hypothesis that the inhibition of DNA synthesis is an indirect result of the cessation of protein production. nih.gov

Modulation of Cellular Signaling Pathways and Molecular Targets

Emetine actively modulates several key cellular signaling pathways that are crucial for cell proliferation, differentiation, and survival. Its ability to antagonize the Wnt/β-catenin pathway and regulate Hypoxia-Inducible Factors highlights its potential as a modulator of complex cellular processes.

Wnt/β-Catenin Signaling Pathway Antagonism

Emetine has been identified as a potent antagonist of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. nih.govresearchgate.net The compound effectively blocks this signaling cascade by targeting key upstream components. nih.govnih.gov

A primary target of emetine within the Wnt pathway is the co-receptor Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6). nih.gov Emetine treatment has been shown to decrease the levels of both total LRP6 and its phosphorylated, active form in breast cancer and 293T cells. researchgate.netresearchgate.net This reduction in LRP6 levels and phosphorylation prevents the initiation of the downstream signaling cascade. nih.govnih.gov

Emetine also targets the Dishevelled (DVL) family of proteins, which are crucial scaffolding proteins that transduce the signal from the cell surface receptors. nih.govnih.gov Specifically, emetine treatment suppresses the phosphorylation of DVL2, a key activation step. nih.govresearchgate.net Studies in breast cancer cell lines have demonstrated that emetine can decrease the expression of both phosphorylated and unphosphorylated DVL2, further contributing to the blockade of Wnt/β-catenin signaling. researchgate.net

| Target Protein | Observed Effect of Emetine | Cell Line/Model | Reference |

|---|---|---|---|

| Phosphorylated LRP6 | Decreased expression | Breast Cancer Cells (MDA-MB-231, MDA-MB-468), 293T Cells | nih.govresearchgate.netresearchgate.net |

| Total LRP6 | Decreased expression | Breast Cancer Cells (MDA-MB-231, MDA-MB-468), 293T Cells | researchgate.netresearchgate.net |

| Phosphorylated DVL2 | Decreased expression | 293T Cells, Breast Cancer Cells | nih.govresearchgate.netresearchgate.net |

| Total DVL2 | Decreased expression | Breast Cancer Cells | researchgate.net |

Hypoxia-Inducible Factor (HIF) Regulation

Emetine significantly regulates the activity of Hypoxia-Inducible Factors (HIFs), which are key transcription factors in cellular adaptation to low oxygen levels (hypoxia). Emetine has been identified as a specific inhibitor of HIF-2α protein stability and its transcriptional activity, with an IC50 value of ≤1 µM. sigmaaldrich.commerckmillipore.com It has also been shown to inhibit the activation of HIF-1 by hypoxia. abcam.comnih.gov

The mechanism involves the promotion of HIF-2α degradation through a pathway that is independent of the von Hippel-Lindau (VHL) tumor suppressor protein, which is typically responsible for HIF-α degradation under normal oxygen conditions. nih.govnih.gov Emetine rapidly and dramatically down-regulates HIF-2α protein expression without altering its mRNA levels. nih.govnih.gov This effect is accompanied by the ubiquitination of HIF-2α and can be reversed by inhibiting the proteasome, indicating that emetine directs HIF-2α for proteasomal degradation through a novel, cullin-independent pathway. nih.govnih.gov

| Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| HIF-2α | Inhibition of protein stability and transcriptional activity | Promotes VHL-independent, proteasome-dependent degradation | nih.govnih.gov |

| HIF-1α | Inhibition of activation by hypoxia | Reduces HIF-1α expression | abcam.comnih.gov |

Inhibition of HIF-1α Activation

Emetine has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation. johnshopkins.edu Research conducted in T47D human breast tumor cells demonstrated that emetine inhibits HIF-1 activation under hypoxic conditions (1% O₂) with an IC₅₀ value of 0.11 µM. johnshopkins.edu The mechanism of this inhibition involves the blockade of HIF-1α protein accumulation, which is a critical step for the transcription factor's activity. johnshopkins.edu This inhibitory effect is not only observed in response to hypoxia but also with iron chelators, which also induce HIF-1 activation. johnshopkins.edu

Further studies have confirmed that emetine reduces HIF-1α expression across various cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and UMRC2 (renal cancer). researchgate.net Notably, this action of emetine is independent of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key regulator of HIF-1α stability under normal oxygen conditions. researchgate.net

| Cell Line | Condition | Effect of Emetine | IC₅₀ Value | Reference |

|---|---|---|---|---|

| T47D (Breast Tumor) | Hypoxia (1% O₂) | Inhibition of HIF-1 activation by blocking HIF-1α protein accumulation | 0.11 µM | johnshopkins.edu |

| MCF7, PC3, UMRC2 | Not Specified | Reduced HIF-1α expression (VHL-independent) | Not Specified | researchgate.net |

Inhibition of HIF-2α Protein Stability and Transcriptional Activity

In addition to its effects on HIF-1α, emetine uniquely possesses the ability to inhibit HIF-2α. researchgate.net It has been identified as a specific inhibitor of HIF-2α protein stability and its subsequent transcriptional activity, acting independently of VHL and oxygen levels. researchgate.net In VHL-deficient clear cell renal carcinoma (CCRCC) cell lines, such as 786-O, emetine dramatically down-regulates HIF-2α protein expression in a dose-dependent manner, with effects seen at concentrations as low as 0.05 µM. researchgate.netnih.gov This reduction in protein level occurs without altering the corresponding HIF-2α mRNA level, pointing towards a post-transcriptional mechanism. researchgate.net

The downregulation of HIF-2α is achieved through proteasome-mediated degradation, which is preceded by enhanced ubiquitination of the HIF-2α protein. researchgate.net This effect was reversed by the application of proteasome inhibitors. researchgate.net Importantly, emetine's action does not affect the protein levels of ARNT, the dimerization partner of HIF-α subunits. researchgate.netnih.gov

The degradation of HIF-2α protein by emetine leads to a functional inhibition of its transcriptional activity. This is evidenced by the reduced expression of HIF-2α target genes that are crucial for tumor progression, such as GLUT-1, vascular endothelial growth factor (VEGF), and transforming growth factor-alpha (TGF-α). researchgate.net

| Cell Line | Mechanism | Effect on Downstream Targets | Key Characteristics | Reference |

|---|---|---|---|---|

| 786-O (CCRCC) | Promotes VHL-independent, proteasome-mediated degradation of HIF-2α protein via ubiquitination. | Reduced mRNA expression of GLUT-1 and VEGF; Reduced protein synthesis of VEGF and TGF-α. | Does not alter HIF-2α mRNA levels or ARNT protein levels. | researchgate.net |

| Multiple CCRCC lines | Dose-dependent downregulation of HIF-2α protein. | Not Specified | Effective at concentrations as low as 0.05 µM. | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

Emetine has been identified as a novel inhibitory modulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical mediator of cellular processes like proliferation, differentiation, and survival and is often overexpressed in non-small cell lung cancers (NSCLCs). wikipedia.org

Inhibition of Downstream Substrates (PI3K, STAT3, Src)

The inhibitory action of emetine on the EGFR pathway extends to its downstream signaling components. Research has shown that emetine treatment inhibits key downstream substrates, including Phosphoinositide 3-kinase (PI3K), Signal Transducer and Activator of Transcription 3 (STAT3), and Src. wikipedia.org By suppressing the phosphorylation and expression of these molecules, emetine disrupts the signal transduction cascade that would otherwise promote lung cancer progression. wikipedia.org

| Target | Observed Effect | Cell Type Context | Reference |

|---|---|---|---|

| EGFR | Repression of phosphorylation (pY1068) and overall expression. | Iressa-resistant NSCLC cell lines. | wikipedia.org |

| PI3K | Inhibition of downstream signaling. | Iressa-resistant NSCLC cell lines. | wikipedia.org |

| STAT3 | Inhibition of downstream signaling. | Iressa-resistant NSCLC cell lines. | wikipedia.org |

| Src | Inhibition of downstream signaling. | Iressa-resistant NSCLC cell lines. | wikipedia.org |

Hedgehog Signaling Pathway Inhibition

Based on the conducted research, there is no available information to suggest that this compound acts as an inhibitor of the Hedgehog signaling pathway.

Autophagy Modulation

Emetine has been shown to modulate the process of autophagy, a cellular self-digestion mechanism critical for homeostasis. researchgate.net The primary mechanism of action is the interruption of autophagic flux. researchgate.net Studies in astrocytoma cells demonstrated that treatment with emetine leads to the accumulation of key autophagy-related proteins SQSTM1 (p62) and MAP1LC3B. researchgate.net An increase in these markers is indicative of a blockage in the autophagic process, specifically at the degradation step. researchgate.net

| Autophagy Marker | Effect of Emetine | Inferred Mechanism | Cell Line | Reference |

|---|---|---|---|---|

| SQSTM1 (p62) | Accumulation | Blockage of autophagic flux | SNB-19 (Astrocytoma) | researchgate.net |

| MAP1LC3B | Accumulation | Blockage of autophagic flux | SNB-19 (Astrocytoma) | researchgate.net |

| Lysosomes (LAMP1 staining) | Enlarged structures | Interruption of lysosomal function | SNB-19 (Astrocytoma) | researchgate.net |

Modulation of Inflammatory Pathways

This compound has demonstrated potent and broad inhibitory effects on inflammatory pathways, primarily through the regulation of Nuclear Factor-kappa B (NF-κB) signaling and the subsequent expression of pro-inflammatory cytokines.

Inhibition of NF-κB Activity and IκBα Phosphorylation

Emetine is a known inhibitor of the NF-κB signaling pathway. nih.govnih.gov This pathway is a cornerstone of the inflammatory response, and its inhibition is a key aspect of emetine's mechanism. Research has shown that in acute myeloid leukemia (AML) cells, which exhibit constitutive NF-κB activity, emetine treatment significantly reduces the activation of this pathway. nih.gov

The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha). nih.govacs.org By inhibiting IκBα phosphorylation, emetine ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. nih.gov Specific findings indicate that emetine treatment leads to a reduction in the levels of phosphorylated NF-κB p65 subunit at serine 529 (phospho-NF-κB p65 (S529)) and a decrease in the nuclear presence of the NF-κB p65 protein. nih.govnih.govresearchgate.net

| Pathway Component | Observed Effect of Emetine | Cell Line/Model | Reference |

|---|---|---|---|

| NF-κB Activation | Reduced | KG-1a (AML cells) | nih.govnih.gov |

| Phospho-NF-κB p65 (S529) | Reduced | KG-1a (AML cells) | nih.govresearchgate.net |

| Nuclear NF-κB p65 | Reduced | KG-1a (AML cells) | nih.govresearchgate.net |

| IκBα Phosphorylation | Inhibited | General mechanism | nih.govacs.org |

Limitation of Pro-inflammatory Cytokine Expression (TNFα, IL-1β, IL-6)

A direct consequence of NF-κB inhibition is the reduced expression of key pro-inflammatory cytokines. nih.gov The release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) is a hallmark of inflammatory conditions. acs.orgahajournals.org

Studies have demonstrated that emetine exhibits highly potent inhibitory effects on the lipopolysaccharide (LPS)-induced expression of these specific cytokines. nih.govacs.org The compound was shown to inhibit the expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner through its NF-κB-dependent mechanism. nih.gov This targeted suppression of key inflammatory mediators underscores its significant anti-inflammatory potential. nih.govacs.org

Rho-kinase/CyPA/Bsg Signaling Pathway Modulation

Emetine has been identified as a modulator of the Rho-kinase/Cyclophilin A (CyPA)/Basigin (Bsg) signaling pathway. nih.govresearchgate.net This pathway is implicated in various cellular processes, and its modulation by emetine has been observed, particularly in pulmonary artery smooth muscle cells (PASMCs). researchgate.net

Research indicates that emetine treatment significantly downregulates the protein levels of Rho-kinase isoforms, specifically ROCK1 and ROCK2. nih.govresearchgate.net This, in turn, leads to a reduction in the downstream effectors CyPA and Bsg. researchgate.net Emetine has been shown to decrease the protein levels of both CyPA and Bsg within the cells and also reduce the secretion of CyPA from the cells into the conditioned medium. researchgate.net This inhibition of the Rho-kinase/CyPA/Bsg axis represents a distinct mechanism through which emetine can influence cellular behavior. nih.govresearchgate.net

Induction of Reactive Oxygen Species (ROS) Generation

Emetine treatment has been consistently shown to induce oxidative stress by increasing the generation of Reactive Oxygen Species (ROS). nih.govnih.govresearchgate.net This effect has been observed in various cell types, including AML cells. nih.gov The induction of ROS appears to be a critical component of emetine's mechanism of action, contributing to processes such as apoptosis. nih.govnih.gov

Interestingly, the effect of emetine on ROS production can be compartmentalized within the cell. Studies on PASMCs revealed that while emetine treatment significantly increased the levels of mitochondrial ROS, it concurrently reduced the levels of cytosolic ROS. ahajournals.org The increase in mitochondrial ROS is thought to be a byproduct of emetine's effects on mitochondrial respiration and ATP production. ahajournals.org Conversely, the reduction in cytosolic ROS is consistent with the downregulation of the CyPA/Bsg pathway, which is known to augment cytosolic ROS production. ahajournals.org This dual effect highlights a complex interplay between different cellular compartments in response to emetine. ahajournals.org The pro-oxidative changes induced by emetine disrupt the redox homeostasis of cells, and the resulting oxidative stress can partially mediate cellular outcomes like apoptosis. nih.gov

| ROS Type | Location | Observed Effect of Emetine | Cell Line/Model | Reference |

|---|---|---|---|---|

| Cellular ROS | Overall | Increased | KG-1a (AML cells) | nih.gov |

| Mitochondrial ROS | Mitochondria | Increased | KG-1a (AML cells), PAH-PASMCs | nih.govahajournals.org |

| Cytosolic ROS | Cytosol | Reduced | PAH-PASMCs | ahajournals.org |

Preclinical Biological Activities and Mechanistic Studies

Antiprotozoal Mechanisms in Research Models

Emetine (B1671215) dihydrochloride (B599025) has demonstrated significant activity against several protozoan parasites in laboratory settings. Its mechanisms of action are multifaceted, primarily involving the disruption of essential cellular processes such as protein synthesis.

The primary mechanism underlying the amebicidal activity of emetine is the potent and irreversible inhibition of protein synthesis. benthamopen.comnih.gov This is achieved by its binding to the 40S subunit of eukaryotic ribosomes, which effectively halts the translocation step of polypeptide chain elongation. patsnap.comwikipedia.orgsigmaaldrich.com This disruption prevents the ribosome from moving along the messenger RNA (mRNA), leading to a depletion of free ribosomes and an accumulation of polyribosomes. benthamopen.com The ultimate consequence for the amoeba is the cessation of protein production, which is essential for its growth and replication, leading to cell death. patsnap.com In research models using Entamoeba histolytica, the causative agent of amoebiasis, emetine has been shown to effectively kill the trophozoite stage by inhibiting protein synthesis. plos.org

Preclinical research has identified emetine dihydrochloride as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ebi.ac.uk Its antimalarial action is also primarily attributed to the inhibition of protein synthesis. plos.org

Detailed structural studies have revealed that emetine specifically binds to the E-site (exit site) of the P. falciparum ribosome. This binding obstructs the exit of the deacylated transfer RNA (tRNA) from the ribosome, thereby stalling the entire process of protein synthesis. This targeted action contributes to its high potency against the parasite, with studies showing efficacy in the nanomolar range against multidrug-resistant strains. ebi.ac.uk

In addition to its activity against the asexual stages of P. falciparum in the bloodstream, emetine has also demonstrated gametocidal properties. ebi.ac.uk This means it can act on the sexual stages of the parasite (gametocytes), which are responsible for transmitting malaria from an infected human to a mosquito. By targeting gametocytes, emetine has the potential to interrupt the malaria transmission cycle.

Table 1: In Vitro Antimalarial Activity of this compound

| Parameter | Organism Strain | Value | Reference |

| IC₅₀ | P. falciparum (K1, multidrug-resistant) | ~47 nM | ebi.ac.uk |

| ED₅₀ | P. falciparum | 47 nM | plos.orgresearchgate.net |

IC₅₀ (Half-maximal inhibitory concentration) and ED₅₀ (Median effective dose) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Emetine has also been investigated for its activity against trypanosomes, the protozoan parasites that cause diseases such as Chagas disease and African sleeping sickness. Research on Trypanosoma brucei has shown that emetine can induce apoptosis, or programmed cell death, in the parasite. benthamopen.com This is thought to occur through a dual mechanism involving both DNA intercalation and the inhibition of protein biosynthesis, leading to the demise of the parasite. benthamopen.com

Antimalarial Activity Mechanisms

Antiviral Mechanisms in Research Models

Beyond its antiprotozoal effects, this compound has demonstrated broad-spectrum antiviral activity in various preclinical models. ebi.ac.uk The primary antiviral mechanism is the inhibition of host cell protein synthesis, which is essential for viral replication. researchgate.netnih.gov Viruses are obligate intracellular parasites that rely on the host cell's machinery to produce their own proteins and replicate. By binding to the 40S ribosomal subunit of the host cell, emetine effectively shuts down this machinery, thereby preventing viral propagation. wikipedia.orgsigmaaldrich.com

Studies on coronaviruses, including SARS-CoV-2, have shown that emetine can reduce viral growth at nanomolar concentrations. researchgate.net Research suggests that in addition to the general inhibition of protein synthesis, emetine may also interfere with specific viral processes. For instance, some studies indicate that emetine can inhibit viral RNA-dependent RNA polymerases (RdRp). nih.gov Another proposed mechanism is the disruption of the interaction between the viral mRNA and the eukaryotic translation initiation factor 4E (eIF4E), a key protein involved in the initiation of protein synthesis. nih.govbiorxiv.org This disruption prevents the viral RNA from being translated into proteins. nih.gov

Table 2: In Vitro Antiviral Efficacy of Emetine

| Virus | Cell Line | EC₅₀ | Reference |

| MERS-CoV | Vero-E6 | 0.014 µM | nih.gov |

| SARS-CoV | Vero-E6 | 0.051 µM | nih.gov |

| SARS-CoV-2 | Vero | 0.007 µM | nih.gov |

| Enterovirus A71 (EV-A71) | RD | 49 nM | nih.gov |

| Enterovirus D68 | - | 19 nM | nih.gov |

| Echovirus-6 | - | 45 nM | nih.gov |

| Coxsackievirus A16 | - | 83 nM | nih.gov |

| Coxsackievirus B | - | 51 nM | nih.gov |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximal effect in vitro.

Anticancer Mechanisms in Research Models

Regulation of Pro-apoptotic and Anti-apoptotic Factors

This compound has been shown to modulate the expression of key proteins involved in the regulation of apoptosis, a programmed cell death pathway often dysregulated in cancer. nih.govnih.govfrontiersin.orgnih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members, are critical regulators of the intrinsic apoptotic pathway. frontiersin.orgnih.gov Emetine has been found to shift the balance towards apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones.

In various cancer cell types, treatment with this compound leads to a dose- and time-dependent decrease in the mRNA and protein levels of the anti-apoptotic protein Bcl-xL, with a concurrent increase in the pro-apoptotic splice variant Bcl-xS. nih.gov This alteration of the Bcl-xL/Bcl-xS ratio is significant, as Bcl-xL is known to sequester pro-apoptotic proteins, thereby preventing cell death. nih.gov Studies have demonstrated this effect in breast cancer (MCF-7), prostate cancer (PC3), lung cancer (A549), and cervical carcinoma (C33A) cells. nih.gov

Furthermore, emetine has been shown to downregulate the expression of myeloid cell leukemia sequence-1 (Mcl-1), another crucial anti-apoptotic protein. spandidos-publications.comewha.ac.kr This downregulation has been observed to sensitize pancreatic cancer cells to TRAIL-induced apoptosis. spandidos-publications.comewha.ac.kr The induction of apoptosis by emetine is also associated with the activation of caspases, which are the executioners of apoptosis. nih.govnih.gov In Jurkat T-cells, emetine treatment leads to the activation of caspase-3, -9/6, and -8, indicating the involvement of the mitochondrial pathway of apoptosis. nih.gov This is further supported by the observation that Bcl-2 overexpressing cells exhibit reduced sensitivity to emetine. nih.gov In acute myeloid leukemia (AML) cells, emetine induces apoptosis through mitochondrial depolarization and the activation of caspase-3 and cleavage of PARP. nih.govdntb.gov.ua

Regulation of Apoptotic Factors by this compound

| Factor | Effect of Emetine | Cancer Cell Line(s) | Observed Mechanism |

|---|---|---|---|

| Bcl-xL | Downregulation | MCF-7 (Breast), PC3 (Prostate), A549 (Lung), C33A (Cervical), SKOV3 (Ovarian) | Alternative splicing of Bcl-x pre-mRNA. nih.govspandidos-publications.com |

| Bcl-xS | Up-regulation | MCF-7 (Breast), PC3 (Prostate), A549 (Lung), C33A (Cervical) | Alternative splicing of Bcl-x pre-mRNA. nih.gov |

| Mcl-1 | Downregulation | AsPC-1 (Pancreatic), BxPC-3 (Pancreatic) | Sensitization to TRAIL-induced apoptosis. spandidos-publications.comewha.ac.kr |

| Caspase-3, -9/6, -8 | Activation | Jurkat T-cells, SKOV3 (Ovarian) | Induction of the mitochondrial apoptotic pathway. nih.govspandidos-publications.com |

| PARP | Cleavage | KG-1a (AML) | Indicator of caspase-mediated apoptosis. nih.govdntb.gov.ua |

Cell Cycle Arrest (e.g., G2/M Phase)

This compound has been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest, primarily at the G2/M phase. This arrest prevents the cells from entering mitosis and subsequently dividing, thereby inhibiting tumor growth.

Studies on ovarian carcinoma cells have shown that while cisplatin (B142131) alone can induce a G2/M phase arrest, the combination with emetine significantly enhances the pro-apoptotic effects, suggesting a complementary mechanism of action. researchgate.net In gastric cancer cells, however, emetine's primary mechanism of inhibiting cell growth appears to be through the induction of apoptosis and inhibition of proliferation, with no apparent effect on cell cycle arrest. nih.govresearchgate.net

The mechanism behind emetine-induced cell cycle arrest is linked to its ability to inhibit protein synthesis. The progression through the cell cycle is tightly regulated by the expression and degradation of cyclins and the activation of cyclin-dependent kinases (CDKs). By inhibiting the synthesis of key proteins required for the G2 to M phase transition, such as cyclin B1 and CDK1, emetine can effectively halt the cell cycle at this checkpoint.

Suppression of Cancer Cell Migration, Invasion, and Clonogenicity

A critical aspect of cancer progression is the ability of tumor cells to migrate to distant sites and form new colonies, a process known as metastasis. This compound has shown significant potential in inhibiting these key steps of metastasis.

Studies have demonstrated that emetine can suppress the migration and invasion of various cancer cells, including breast cancer, non-small-cell lung cancer (NSCLC), and gastric cancer. nih.govnih.govresearchgate.netnih.govskku.eduskku.edu In breast cancer cells, emetine treatment has been shown to reduce cell viability, migration, and invasion. nih.govresearchgate.net Similarly, in NSCLC cells, emetine inhibits migration and invasion by regulating the ERK and p38 signaling pathways, which are known to be involved in the regulation of matrix metalloproteinases (MMPs). nih.govskku.eduskku.edu MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govskku.edu

In gastric cancer cell lines, emetine potently represses both cell migration and invasion in a concentration-dependent manner. nih.govnih.govspringermedizin.de Furthermore, emetine has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis, in hepatocellular carcinoma cells. dntb.gov.uaresearchgate.net This is achieved by blocking the MAPK pathway and inducing the destabilization of Twist1, a key transcription factor in EMT. dntb.gov.ua

In addition to inhibiting migration and invasion, emetine also suppresses the clonogenicity of cancer cells, which is their ability to proliferate and form colonies. In breast cancer cells, emetine has been shown to decrease the number and size of tumor spheres, indicating an inhibitory effect on cancer stem-like cells. nih.gov

Inhibitory Effects of Emetine on Cancer Cell Motility and Clonogenicity

| Cancer Type | Effect | Mechanism of Action |

|---|---|---|

| Breast Cancer | Suppression of migration, invasion, and sphere formation. nih.govresearchgate.net | Inhibition of Wnt/β-catenin signaling. researchgate.net |

| Non-Small-Cell Lung Cancer (NSCLC) | Inhibition of migration and invasion. nih.govskku.eduskku.edu | Regulation of ERK and p38 signaling pathways, leading to downregulation of MMP-2 and MMP-9. nih.govskku.edu |

| Gastric Cancer | Suppression of migration and invasion. nih.govnih.govspringermedizin.de | Blockade of multiple signaling cascades, including MAPK/ERK and Wnt/β-catenin. nih.gov |

| Hepatocellular Carcinoma | Inhibition of motility and invasiveness. dntb.gov.uaresearchgate.net | Blocking the MAPK pathway and inducing destabilization of Twist1, leading to inhibition of EMT. dntb.gov.ua |

Specific Effects on Various Cancer Cell Lines and Xenograft Models

This compound has demonstrated anti-cancer activity across a broad spectrum of cancer cell lines and in vivo xenograft models.

Leukemia: Emetine has been shown to induce apoptosis in leukemia cell lines. nih.govdoi.org In a mouse xenograft model of acute myeloid leukemia (AML), emetine administration significantly reduced leukemic growth. dntb.gov.ua

Ovarian Carcinoma: In ovarian carcinoma cells, emetine has been found to sensitize the cells to the chemotherapeutic agent cisplatin by downregulating the anti-apoptotic protein Bcl-xL. spandidos-publications.comnih.gov

Bladder Cancer: Emetine exhibits in vitro antiproliferative activity against bladder cancer cell lines at nanomolar concentrations, with minimal effect on normal urothelial cells. nih.govovid.com

Lung Cancer: In non-small cell lung cancer (NSCLC) cells, emetine suppresses proliferation and Wnt/β-catenin signaling. nih.govnih.gov It also inhibits migration and invasion of NSCLC cells. nih.govskku.edu Furthermore, emetine has been shown to alleviate radiation-induced lung injury by inhibiting EMT. nih.gov

Breast Cancer: Emetine selectively reduces the viability of breast cancer cells (MDA-MB-231 and MDA-MB-468) with little effect on non-cancerous mammary epithelial cells (MCF10A). nih.gov It also induces apoptosis and suppresses the viability, migration, and invasion of breast cancer cells. nih.govresearchgate.net

Prostate Cancer: Emetine is potent in both androgen receptor-positive (LNCaP) and -negative (PC3) prostate cancer cell lines, inducing cell death in the nanomolar range. nih.gov

Gastric Cancer: Emetine effectively restrains the viability of gastric cancer cell lines (MGC803 and HGC-27) with IC50 values in the nanomolar range. nih.govnih.gov In a MGC803 xenograft model, emetine demonstrated anti-tumor efficacy. nih.gov

Summary of Emetine's Effects on Various Cancer Models

| Cancer Type | Cell Lines/Model | Observed Effects |

|---|---|---|

| Leukemia | Leukemia cell lines, AML xenograft model | Induction of apoptosis, reduction of leukemic growth in vivo. dntb.gov.uanih.govdoi.org |

| Ovarian Carcinoma | SKOV3 | Sensitization to cisplatin through Bcl-xL downregulation. spandidos-publications.comnih.gov |

| Bladder Cancer | Bladder cancer cell lines | Antiproliferative activity with selectivity for cancer cells. nih.govovid.com |

| Lung Cancer (NSCLC) | A549, CL1-0, CL1-5, H1299, H1355, H1437, H358, H647 | Suppression of proliferation, Wnt/β-catenin signaling, migration, and invasion. nih.govskku.edunih.govnih.govresearchgate.net Alleviation of radiation-induced lung injury. nih.gov |

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Selective reduction of viability, induction of apoptosis, suppression of migration and invasion. nih.govresearchgate.net |

| Prostate Cancer | LNCaP, PC3 | Potent induction of cell death. nih.gov |

| Gastric Cancer | MGC803, HGC-27, MGC803 xenograft model | Inhibition of viability, anti-tumor efficacy in vivo. nih.govnih.gov |

Synergistic Anticancer Effects with Chemotherapeutic Agents in vitro (e.g., Cisplatin)

A significant finding in the preclinical evaluation of this compound is its ability to act synergistically with established chemotherapeutic agents, most notably cisplatin. This synergy allows for enhanced anti-cancer effects at lower concentrations of each drug, potentially reducing toxicity and overcoming drug resistance.

In non-small cell lung cancer (NSCLC) cells, emetine has been shown to effectively synergize with cisplatin to suppress the proliferation of cancer cells. nih.govnih.gov This synergistic effect was observed in multiple NSCLC cell lines, and was also effective in a cisplatin-resistant subpopulation of cells. nih.govnih.govresearchgate.net The combination of emetine and cisplatin was found to overcome cisplatin resistance, in part by suppressing the Wnt/β-catenin pathway. nih.govnih.gov

Similar synergistic effects have been observed in bladder cancer cells. nih.govovid.com The combination of emetine and cisplatin resulted in moderate to strong synergy in inhibiting tumor cell proliferation. nih.govovid.com This combination therapy may allow for a reduction in the effective dose of cisplatin required to inhibit bladder cancer cell proliferation. researchgate.net

In ovarian carcinoma cells, which are often treated with platinum-based chemotherapy, emetine has been shown to sensitize these cells to cisplatin-induced apoptosis. spandidos-publications.comnih.gov The co-treatment of cisplatin and emetine remarkably induced apoptosis and reduced the colony formation of ovarian carcinoma cells. spandidos-publications.com The mechanism for this sensitization involves the downregulation of the anti-apoptotic protein Bcl-xL by emetine. spandidos-publications.com

Synergistic Effects of Emetine with Cisplatin

| Cancer Type | Cell Lines | Observed Synergistic Effect | Mechanism of Synergy |

|---|---|---|---|

| Non-Small-Cell Lung Cancer (NSCLC) | A549, CL1-0, CL1-5, H1299, H1355, H1437, H358, H647 | Enhanced suppression of cell proliferation, including in cisplatin-resistant cells. nih.govnih.govresearchgate.net | Suppression of the Wnt/β-catenin pathway. nih.govnih.gov |

| Bladder Cancer | Bladder cancer cell lines | Moderate to strong synergistic inhibition of tumor cell proliferation. nih.govovid.com | Induction of tumor cell growth arrest. nih.govovid.com |

| Ovarian Carcinoma | SKOV3 | Sensitization to cisplatin-induced apoptosis and reduced colony formation. spandidos-publications.comnih.gov | Downregulation of the anti-apoptotic protein Bcl-xL. spandidos-publications.com |

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Essential Structural Requirements for Biological Activity

The biological activity of emetine (B1671215) is intrinsically linked to its specific and complex chemical architecture. Structure-activity relationship (SAR) studies have been instrumental in deciphering the key molecular features that govern its potent cytotoxic effects. These investigations have pinpointed several structural motifs as indispensable for its activity, providing a roadmap for the design of novel analogues.

The secondary amine at the N-2' position of the emetine molecule is of paramount importance to its biological activity. nih.gov SAR studies have consistently shown that this feature is crucial for its potent inhibition of protein synthesis. nih.gov Modification of this secondary amine leads to a significant reduction, and in many cases, a near-complete abrogation of cytotoxicity. nih.gov This principle has become the cornerstone of prodrug strategies, where the N-2' position is temporarily derivatized to create an inactive form of the drug. nih.gov The rationale is that the prodrug remains inert until it reaches a specific target environment, such as a tumor, where the modifying group is cleaved to regenerate the active secondary amine, thereby restoring its potent cytotoxic effect. nih.gov This "molecular switch" mechanism underscores the essential role of the N-2' secondary amine in the pharmacological profile of emetine. nih.gov

Stereochemistry plays a critical role in the biological activity of emetine. Specifically, the absolute configuration at the C-1' position has been identified as an essential structural requirement. benthamopen.com Studies have confirmed that the natural (R) configuration at this chiral center is necessary for the molecule to exert its potent biological effects. benthamopen.com Any alteration or inversion of this stereochemistry results in a dramatic loss of activity, highlighting the precise three-dimensional arrangement required for the molecule to interact with its biological targets, such as the 40S ribosomal subunit. nih.gov

The two aromatic rings within the emetine structure are fundamental to its biological function. benthamopen.com SAR studies have indicated that these rings are a critical structural requirement. benthamopen.com The distance between the two aromatic rings, their electronegative character, and the spatial relationship between the nitrogen atoms and the rings are all determining factors for the molecule's activity. researchgate.net While emetine itself is not a planar molecule, the presence and orientation of these aromatic systems are indispensable for its potent cytotoxic properties. benthamopen.com

Design, Synthesis, and Preclinical Evaluation of Emetine Analogues

Leveraging the insights from SAR studies, researchers have focused on the rational design and synthesis of emetine analogues. The primary goal has been to modulate the compound's potent, non-specific cytotoxicity into a more targeted therapeutic effect. A major focus of this research has been the modification of the N-2' position to create prodrugs that can be selectively activated in a disease environment, such as the acidic microenvironment of a tumor.

A promising strategy in developing safer emetine-based therapeutics is the creation of pH-dependent hydrolysable prodrugs. This approach utilizes the fact that the microenvironment of solid tumors is often more acidic (pH 6.0-7.0) than that of normal tissues (pH 7.4). By attaching a pH-sensitive promoiety to the crucial N-2' amine, the cytotoxicity of emetine is masked. This inactive prodrug can then selectively release the active emetine molecule upon hydrolysis in the acidic tumor microenvironment.

Researchers have successfully synthesized various amide analogues by reacting emetine with cyclic anhydrides. These analogues are designed to be stable at physiological pH but hydrolyze to release emetine under mildly acidic conditions. For instance, certain amide analogues and a sodium dithiocarbamate (B8719985) salt have demonstrated significant promise as acid-activatable prodrugs. These compounds remain stable at pH 7.4 but show a time- and pH-dependent release of emetine at lower pH levels.

The table below summarizes the in vitro cytotoxicity of emetine and a representative prodrug in various prostate cancer cell lines, demonstrating the reduced toxicity of the prodrug form.

| Compound | LNCaP (nM) | CWR22Rv1 (nM) | PC3 (nM) |

|---|---|---|---|

| Emetine | 31.6 | 32.9 | 23.7 |

| Prodrug 16 | 59 | 75 | 208 |

Data sourced from studies on PSA-producing (LNCaP, CWR22Rv1) and non-PSA-producing (PC3) prostate cancer cell lines. nih.gov

The following table details the percentage of emetine released from different pH-sensitive prodrugs over 48 hours at varying pH levels, illustrating their acid-activatable nature.

| Prodrug Compound | % Emetine Released at pH 6.5 | % Emetine Released at pH 5.5 |

|---|---|---|

| Prodrug 13 (Dithiocarbamate salt) | 13.2 | 94.5 |

| Prodrug 21 (Amide analogue) | ~50 | - |

| Prodrug 22 (Amide analogue) | ~80 | - |

| Prodrug 26 (Amide analogue) | ~50 | - |

Data reflects the hydrolysis of prodrugs under mildly acidic conditions, while they remain 100% stable at a physiological pH of 7.4. researchgate.net

These preclinical evaluations demonstrate the feasibility of designing emetine prodrugs that can be selectively activated by the physiological conditions characteristic of cancer tissues, offering a potential pathway to harness the therapeutic power of emetine while mitigating its systemic toxicity.

Exploration of Derivatives with Modified Biological Profiles (e.g., less cytotoxic)

Research into the structure-activity relationship (SAR) of emetine has identified the secondary amine at the N-2′ position as a critical determinant of its high cytotoxicity. nih.govresearchgate.net This has led to the exploration of various derivatives with modifications at this site to create analogues with more favorable biological profiles, particularly reduced cytotoxicity. The goal is to develop prodrugs or compounds that retain therapeutic efficacy but exhibit lower systemic toxicity. acs.orgnih.gov

Studies have demonstrated that altering the secondary amine at the N-2' position to a tertiary amine or incorporating it into urea (B33335), thiourea (B124793), sulfonamide, carbamate (B1207046), or dithiocarbamate functionalities leads to a significant reduction in cytotoxic activity. nih.govresearchgate.net In some cases, these modifications can decrease cytotoxicity by up to 300-fold. nih.gov This finding has established the N-2' position as a "molecular switch" for cytotoxicity; the molecule is less toxic when this position is derivatized and becomes active if the modifying group is cleaved to regenerate the secondary amine. nih.gov

This strategy has been applied to the design of prodrugs that can be selectively activated in a specific environment, such as a tumor. For instance, peptide prodrugs of emetine have been synthesized to be activated by prostate-specific antigen (PSA), an enzyme found in the prostate cancer microenvironment. nih.gov However, research also indicates that while the N-2' position is crucial for in vitro cytotoxicity, the acute in vivo cardiotoxicity of emetine and its derivatives may be more related to the molecule's solution-phase conformation. nih.gov Modifications on the tetrahydroisoquinoline ring are being explored to alter this conformation and further reduce in vivo toxicity. nih.gov

Below is a table summarizing the impact of modifications at the N-2' position on the cytotoxicity of emetine analogues in various cancer cell lines.

| Derivative Type | Modification at N-2' Position | Effect on Cytotoxicity | Cell Lines Studied | Reference |

|---|---|---|---|---|

| General N-2' Modified Analogues | Substitution of the secondary amine | Up to 300-fold reduction | Not specified | nih.gov |

| Amide Analogues | pH-responsive hydrolyzable amide | Generally less cytotoxic | PC3 and LNCaP | researchgate.net |

| Urea/Thiourea Derivatives | Incorporation of urea or thiourea moieties | Generally less cytotoxic | PC3 and LNCaP | researchgate.net |

| Sulfonamide Derivatives | Incorporation of a sulfonamide moiety | Generally less cytotoxic | PC3 and LNCaP | researchgate.net |

| Carbamate/Dithiocarbamate Derivatives | Incorporation of carbamate or dithiocarbamate moieties | Generally less cytotoxic | PC3 and LNCaP | researchgate.net |

Comparative Studies with Naturally Occurring Analogues (e.g., Cephaeline)

Cephaeline (B23452) is a close structural analogue of emetine, found alongside it in the ipecacuanha plant. acs.orgscielo.org.co The primary structural difference is the presence of a hydroxyl group (-OH) at the 6' position of cephaeline, whereas emetine has a methoxy (B1213986) group (-OCH3) at the same position. scielo.org.coredalyc.org This seemingly minor difference contributes to notable variations in their biological profiles, particularly cytotoxicity.

Comparative studies have consistently shown that cephaeline is significantly less cytotoxic than emetine. For example, in one study using Vero E6 cells, cephaeline demonstrated a 50% cytotoxicity concentration (CC50) of 49.05 μM, while emetine's CC50 was 2.17 μM, making it over 20 times more cytotoxic. nih.gov

Despite its lower cytotoxicity, cephaeline often retains potent biological activity, comparable and sometimes superior to that of emetine. nih.gov Both compounds have been shown to effectively suppress viruses like Zika and Ebola by inhibiting viral replication and entry. acs.orgnih.gov In a screening against the vaccinia virus, cephaeline was identified as a more potent inhibitor than emetine, with an IC99 (concentration for 99% inhibition) of 60 nM compared to 100 nM for emetine. nih.gov While both alkaloids act as irritants to the gastric mucosa to induce emesis, early pharmacological studies suggested that cephaeline is approximately twice as potent an emetic as emetine. mdpi.com

The following table provides a comparative overview of the biological activities of emetine and cephaeline.

| Parameter | Emetine | Cephaeline | Reference |

|---|---|---|---|

| Structural Difference | Methoxy (-OCH3) group at 6' position | Hydroxyl (-OH) group at 6' position | scielo.org.co |

| Cytotoxicity (CC50 in Vero E6 cells) | 2.17 μM | 49.05 μM | nih.gov |

| Anti-Vaccinia Virus Activity (IC99) | 100 nM | 60 nM | nih.gov |

| Anti-Zika Virus RdRp Activity (IC50) | 121 nM | 976 nM | acs.orgnih.gov |

| Emetic Potency | Standard | Approximately twice as potent | mdpi.com |

Methodological Applications and Research Tools

Utilization as a Research Reagent for Protein Biosynthesis Studies

Emetine (B1671215) dihydrochloride (B599025) is a potent and widely utilized inhibitor of protein synthesis, making it an invaluable reagent for studying the intricacies of this essential cellular process. benthamopen.comjohnshopkins.edunih.gov Its mechanism of action involves the irreversible blockage of protein synthesis in eukaryotic cells. sigmaaldrich.combenthamopen.com This is achieved by inhibiting the movement of ribosomes along messenger RNA (mRNA), which effectively halts the elongation phase of translation. sigmaaldrich.com

Specifically, emetine is understood to bind to the 40S ribosomal subunit, which is a key component of the cellular machinery responsible for translating the genetic code into proteins. benthamopen.com This binding action interferes with the translocation step of protein synthesis. As a result of this inhibition, polysomes—complexes of multiple ribosomes translating the same mRNA molecule—tend to increase, while the number of single, free ribosomes decreases. benthamopen.com

The inhibitory effect of emetine on protein synthesis has been observed to be irreversible in certain cell types, such as HeLa cells. benthamopen.com However, in other cell lines, like Chinese hamster ovary (CHO) cells, the inhibition has been reported to be reversible. benthamopen.com This differential effect underscores its utility in dissecting cell-type-specific responses and mechanisms of protein synthesis.

Beyond its impact on ribosomal protein synthesis, emetine has also been shown to selectively inhibit mitochondrial protein synthesis. benthamopen.comnih.gov This dual inhibitory capacity allows researchers to investigate the distinct and interconnected roles of both cytoplasmic and mitochondrial protein synthesis in cellular function. The ability of emetine to interfere with DNA and RNA synthesis further broadens its application as a tool for pharmacologists. benthamopen.comjohnshopkins.edu

Table 1: Effects of Emetine on Protein Biosynthesis

| Cellular Component | Effect of Emetine | References |

|---|---|---|

| Ribosomes | Inhibits movement along mRNA | sigmaaldrich.com |

| 40S Ribosomal Subunit | Binds to this subunit, inhibiting translocation | benthamopen.com |

| Polysomes | Number increases due to stalled translation | benthamopen.com |

| Mitochondria | Inhibits mitochondrial protein synthesis | benthamopen.comnih.gov |

| DNA and RNA Synthesis | Interferes with synthesis and activities | benthamopen.comjohnshopkins.edu |

Applications in Investigating Cellular Processes

The utility of emetine dihydrochloride as a research tool extends beyond the direct study of protein synthesis. By arresting translation, emetine allows for the investigation of downstream cellular processes that are dependent on the continuous production of new proteins. This includes the study of protein degradation and the cellular stress response, particularly the assembly of stress granules.

Protein Degradation: The study of protein degradation is crucial for understanding cellular homeostasis. Short-lived proteins and misfolded proteins are constantly being removed by cellular machinery. By using emetine to halt the synthesis of new proteins, researchers can isolate and study the degradation rates of existing proteins. For instance, in studies of Endoplasmic Reticulum-Associated Degradation (ERAD), a pathway that removes misfolded proteins from the endoplasmic reticulum, emetine has been used to inhibit translation. biorxiv.org This allows for the observation of the degradation of specific proteins of interest without the confounding variable of their simultaneous synthesis. biorxiv.org

Stress Granule Assembly: Stress granules are dense aggregations of proteins and RNAs that form in the cytoplasm in response to various cellular stresses. researchgate.net These structures are thought to play a protective role by temporarily halting the translation of non-essential proteins, allowing the cell to redirect its resources to manage the stress. researchgate.netjohnshopkins.edu Emetine has been instrumental in elucidating the dynamics of stress granule formation. Studies have shown that emetine can inhibit the formation of stress granules that are induced by stressors like sodium arsenite or heat shock. researchgate.net This suggests that ongoing translation or certain components of the translational machinery are necessary for the assembly of these granules. The ability of emetine to modulate stress granule formation provides a valuable tool for dissecting the molecular mechanisms that govern this critical aspect of the cellular stress response. researchgate.net Recent research has also highlighted the protective role of stress granules in neurodegenerative diseases, and mutations that stabilize these granules have been shown to reverse the effects of disease-causing mutations. sciencedaily.com

Employment in Drug Screening Platforms and Assay Development

This compound's well-defined biological activities have led to its use in various drug screening platforms and the development of new assays. bmglabtech.comnih.gov High-throughput screening (HTS) is a key process in drug discovery that involves the rapid testing of large numbers of compounds to identify those that have a desired biological effect. bmglabtech.comnih.gov

In the context of antiviral research, emetine has been identified through HTS as a potent inhibitor of a broad range of viruses. nih.govtocris.com Its activity against various coronaviruses, including MERS-CoV and SARS-CoV, has been demonstrated in HTS campaigns. nih.gov For example, in a screening of 290 FDA-approved compounds, this compound hydrate (B1144303) showed significant activity against both MERS-CoV and SARS-CoV. nih.gov

The established antiviral properties of emetine make it a useful positive control in the development of new antiviral assays. Its broad-spectrum activity allows researchers to validate the sensitivity and reliability of their screening methods. tocris.comnih.gov Furthermore, emetine's known mechanism of action as a protein synthesis inhibitor can help in elucidating the mechanisms of action of newly discovered antiviral compounds.

Beyond virology, emetine has been employed in screening efforts for other therapeutic areas. For instance, an HTS campaign identified emetine as a potential therapeutic agent for pulmonary arterial hypertension by demonstrating its ability to inhibit the proliferation of pulmonary artery smooth muscle cells. researchgate.net The integration of computational approaches with HTS can further enhance the efficiency of drug discovery by helping to analyze and visualize the vast amounts of data generated. hilarispublisher.com

Table 2: this compound in Drug Screening and Assay Development

| Application | Description | Key Findings | References |

|---|---|---|---|

| Antiviral Drug Screening | Identified as a potent inhibitor of various viruses through High-Throughput Screening (HTS). | Effective against a broad range of RNA and DNA viruses, including coronaviruses like MERS-CoV and SARS-CoV. | nih.govtocris.com |

| Assay Development | Used as a positive control to validate new antiviral screening assays. | Its broad-spectrum activity helps confirm assay sensitivity and reliability. | tocris.comnih.gov |

| Pulmonary Arterial Hypertension Research | Identified in an HTS campaign as an inhibitor of pulmonary artery smooth muscle cell proliferation. | Shows potential as a therapeutic agent for this condition. | researchgate.net |

| Rational Drug Discovery | The combination of HTS with computational methods aids in the efficient analysis of screening data. | Web-based tools can integrate HTS and virtual screening data for more effective data mining. | hilarispublisher.com |

Future Directions in Emetine Dihydrochloride Research

Elucidation of Unexplored Molecular Mechanisms

Emetine's classical mechanism of action involves the inhibition of protein synthesis by binding to the 40S ribosomal subunit, thereby blocking the translocation step in peptide chain elongation. wikipedia.orgnih.gov However, recent studies suggest its effects are far more widespread, implicating a variety of cellular processes and signaling pathways that remain to be fully characterized.

Future research will likely focus on several key areas:

Signal Transduction Pathways: Emetine (B1671215) has been shown to modulate multiple signaling cascades crucial for cell growth, proliferation, and survival. For instance, it can inhibit the Wnt/β-catenin and mitogen-activated protein kinase (MAPK) signaling pathways in cancer cells. nih.govnih.gov Further investigation is needed to understand the precise molecular interactions and downstream consequences of emetine's influence on these and other pathways, such as the PI3K/AKT and Hippo/YAP signaling networks. nih.gov